5-(Chloromethyl)quinoline-8-thiol hydrochloride
Description
Properties
CAS No. |
104614-63-3 |
|---|---|
Molecular Formula |
C10H9Cl2NS |
Molecular Weight |
246.16 g/mol |
IUPAC Name |
5-(chloromethyl)quinoline-8-thiol;hydrochloride |
InChI |
InChI=1S/C10H8ClNS.ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;/h1-5,13H,6H2;1H |
InChI Key |
UHGNHZDHZQAYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)quinoline-8-thiol hydrochloride typically involves the chloromethylation of quinoline-8-thiol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Chloromethylation Reaction:
Industrial Production Methods: Industrial production of 5-(Chloromethyl)quinoline-8-thiol hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Typically carried out in polar solvents under mild to moderate temperatures.
Products: Substituted quinoline derivatives.
-
Oxidation Reactions:
Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Conditions: Conducted under controlled temperatures to prevent over-oxidation.
Products: Oxidized quinoline derivatives.
-
Reduction Reactions:
Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Conditions: Often performed in anhydrous solvents under inert atmosphere.
Products: Reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines,
Comparison with Similar Compounds
5-(Chloromethyl)-8-hydroxyquinoline Hydrochloride
- Structure : Chloromethyl at C5, hydroxyl at C6.
- Properties : Higher polarity due to the hydroxyl group; effective corrosion inhibitor for carbon steel in acidic environments (inhibition efficiency: ~90% at 10⁻³ M) .
- Applications : Used as a precursor for metal-chelating agents and pharmaceuticals .
- Synthesis : Achieved in 98% yield via HCl-mediated reactions .
5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline Hydrochloride
- Structure: Chloro at C5, methoxy at C8, saturated tetrahydroquinoline backbone.
- Properties : Reduced aromaticity improves solubility in organic solvents. Methoxy group decreases electrophilicity, limiting metal coordination .
- Applications : Intermediate in synthetic organic chemistry; less effective in corrosion inhibition compared to thiol or hydroxyl analogs .
Corrosion Inhibition
- 5-(Chloromethyl)-8-thiolquinoline Hydrochloride: The thiol group enhances adsorption on metal surfaces via covalent bonding, outperforming hydroxyl analogs in acidic environments. Experimental data for similar compounds show inhibition efficiencies >90% at low concentrations .
- Hydroxyquinoline Derivatives: Rely on weaker hydrogen bonding or electrostatic interactions, resulting in lower inhibition efficiencies (~70–85%) .
Coordination Chemistry
- Thiol vs. Hydroxyl Groups: Thiols form stronger metal-sulfur bonds, making the target compound preferable for stabilizing transition metals (e.g., Cu²⁺, Fe³⁺). Hydroxyquinolines, such as 8-hydroxyquinoline, are classical chelators but require higher stoichiometric ratios .
Pharmaceutical Potential
- 5-(Chloromethyl)-8-thiolquinoline Hydrochloride: The thiol moiety may confer antioxidant or antimicrobial properties, as seen in 5-substituted-8-hydroxyquinoline derivatives .
- Aminomethyl Derivatives: Compounds like 5-aminomethyl-8-hydroxyquinoline () show enhanced bioavailability but lack the thiol’s redox activity .
Physicochemical Properties
| Compound | Molecular Weight | Substituents (C5/C8) | Key Functional Groups | Solubility (Water) | Melting Point (°C) |
|---|---|---|---|---|---|
| 5-(Chloromethyl)quinoline-8-thiol HCl | 246.16 | ClCH₂/SH | Thiol, Chloromethyl | Low | Not reported |
| 5-(Chloromethyl)-8-hydroxyquinoline HCl | 228.07 | ClCH₂/OH | Hydroxyl, Chloromethyl | Moderate | 282 |
| 5-Ethoxymethyl-8-hydroxyquinoline HCl | 258.72 | EtOCH₂/OH | Hydroxyl, Ethoxymethyl | Low | Not reported |
| 5-Chloro-8-methoxy-THQ HCl | 234.12 | Cl/OCH₃ | Methoxy, Saturated | High (organic) | Not reported |
Q & A
Q. Contradictions :
- Temperature dependence : Some studies report decreased efficiency at >318 K due to desorption , while others note stable performance up to 333 K .
Resolution : - Surface analysis : Use SEM/EDS to compare inhibitor film stability under thermal stress .
- Isothermal titration calorimetry : Quantify adsorption entropy/enthalpy changes to clarify temperature effects .
Advanced: What is the role of the chloromethyl and thiol groups in the adsorption behavior of this inhibitor on metal surfaces?
- Chloromethyl group : Enhances solubility in acidic media and facilitates protonation, promoting electrostatic attraction to negatively charged metal surfaces .
- Thiol group : Forms strong covalent Fe-S bonds, as evidenced by XPS peaks at 162.5 eV (S 2p) .
- Synergy : The combined electron-withdrawing Cl and electron-donating S create a charge-transfer complex, reducing anodic dissolution .
Advanced: How do byproducts or impurities from synthesis affect inhibitory performance, and what purification methods are effective?
- Byproducts : Overoxidation during synthesis can yield sulfone derivatives (e.g., III in Scheme 1 of ), reducing inhibition efficiency by ~15% .
- Purification :
- Column chromatography : Silica gel (hexane/ethyl acetate 3:1) removes sulfone impurities .
- Recrystallization : Ethanol/water (1:2) yields >98% purity, confirmed by HPLC .
Advanced: What synergistic effects are observed with other inhibitors, and how are these quantified?
- Synergistic partners : Sodium dodecyl sulfate (SDS) enhances efficiency to 97% at 10⁻⁴ M via co-adsorption .
- Quantification :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
